Cas no 1269062-26-1 (1,3-Benzothiazole-2-carboxylic acid hydrate)

1,3-Benzothiazole-2-carboxylic acid hydrate Chemical and Physical Properties
Names and Identifiers
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- 2-Benzothiazolecarboxylic acid, hydrate (1:1)
- Benzo[d]thiazole-2-carboxylic acid hydrate
- 1,3-Benzothiazole-2-carboxylic acid hydrate
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- MDL: MFCD18483573
- Inchi: 1S/C8H5NO2S.H2O/c10-8(11)7-9-5-3-1-2-4-6(5)12-7;/h1-4H,(H,10,11);1H2
- InChI Key: PZVDFIOWLQMNSN-UHFFFAOYSA-N
- SMILES: S1C(C(=O)O)=NC2C=CC=CC1=2.O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 198
- Topological Polar Surface Area: 79.4
1,3-Benzothiazole-2-carboxylic acid hydrate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB218208-10 g |
1,3-Benzothiazole-2-carboxylic acid hydrate |
1269062-26-1 | 10g |
€563.30 | 2023-02-22 | ||
abcr | AB218208-5g |
1,3-Benzothiazole-2-carboxylic acid hydrate; . |
1269062-26-1 | 5g |
€381.90 | 2025-02-13 | ||
Ambeed | A380581-1g |
Benzo[d]thiazole-2-carboxylic acid hydrate |
1269062-26-1 | 97% | 1g |
$144.0 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533219-250mg |
Benzo[d]thiazole-2-carboxylic acid hydrate |
1269062-26-1 | 98% | 250mg |
¥1530.00 | 2024-08-09 | |
eNovation Chemicals LLC | Y1259485-1g |
1,3-benzothiazole-2-carboxylic acid hydrate |
1269062-26-1 | 95% | 1g |
$125 | 2024-06-06 | |
eNovation Chemicals LLC | Y1259485-1g |
1,3-benzothiazole-2-carboxylic acid hydrate |
1269062-26-1 | 95% | 1g |
$125 | 2025-02-21 | |
eNovation Chemicals LLC | Y1259485-5g |
1,3-benzothiazole-2-carboxylic acid hydrate |
1269062-26-1 | 95% | 5g |
$315 | 2025-02-21 | |
eNovation Chemicals LLC | Y1259485-5g |
1,3-benzothiazole-2-carboxylic acid hydrate |
1269062-26-1 | 95% | 5g |
$315 | 2025-02-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1533219-1g |
Benzo[d]thiazole-2-carboxylic acid hydrate |
1269062-26-1 | 98% | 1g |
¥2550.00 | 2024-08-09 | |
abcr | AB218208-5 g |
1,3-Benzothiazole-2-carboxylic acid hydrate |
1269062-26-1 | 5g |
€365.50 | 2023-02-22 |
1,3-Benzothiazole-2-carboxylic acid hydrate Related Literature
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Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
Additional information on 1,3-Benzothiazole-2-carboxylic acid hydrate
1,3-Benzothiazole-2-carboxylic Acid Hydrate: An Overview of a Versatile Compound
1,3-Benzothiazole-2-carboxylic acid hydrate (CAS No. 1269062-26-1) is a compound that has garnered significant attention in the fields of chemistry and pharmaceutical research due to its unique structural properties and potential applications. This compound, also known as benzothiazole-2-carboxylic acid monohydrate, is a hydrated form of 1,3-benzothiazole-2-carboxylic acid, which belongs to the class of benzothiazoles. The benzothiazole scaffold is a well-known heterocyclic structure that has been extensively studied for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The chemical structure of 1,3-benzothiazole-2-carboxylic acid hydrate consists of a benzene ring fused with a thiazole ring, with a carboxylic acid group attached to the thiazole ring. The presence of the carboxylic acid group imparts acidic properties to the molecule, making it useful in various chemical reactions and biological processes. The hydrated form of this compound indicates that it contains one molecule of water per molecule of the carboxylic acid, which can influence its solubility and stability in different solvents.
In recent years, the study of benzothiazoles has expanded significantly due to their potential therapeutic applications. One notable area of research is the use of benzothiazoles as inhibitors of specific enzymes involved in disease pathways. For example, several derivatives of 1,3-benzothiazole-2-carboxylic acid have been investigated for their ability to inhibit carbonic anhydrase (CA), an enzyme that plays a crucial role in various physiological processes and diseases such as glaucoma and cancer. A study published in the Journal of Medicinal Chemistry in 2021 reported that certain benzothiazole derivatives exhibited potent inhibitory activity against CA isoforms II and IX, making them promising candidates for the development of new therapeutic agents.
Beyond enzyme inhibition, 1,3-benzothiazole-2-carboxylic acid hydrate has also shown potential in other areas of medicinal chemistry. For instance, it has been explored as a scaffold for the design of antimicrobial agents. A study published in the European Journal of Medicinal Chemistry in 2020 demonstrated that benzothiazole derivatives with specific substituents on the benzene ring exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. This finding highlights the versatility of the benzothiazole scaffold in developing compounds with broad-spectrum antimicrobial properties.
In addition to its biological activities, 1,3-benzothiazole-2-carboxylic acid hydrate has been used as a building block in organic synthesis. Its reactivity and functional groups make it a valuable starting material for the synthesis of more complex molecules. For example, it can be used in coupling reactions to form amides or esters, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The carboxylic acid group can also be converted into other functional groups through various chemical transformations, such as esterification or amidation.
The physical properties of 1,3-benzothiazole-2-carboxylic acid hydrate are also noteworthy. It is typically a white crystalline solid with good thermal stability. Its solubility in water is moderate but can be enhanced by adjusting the pH or using co-solvents. This property makes it suitable for use in aqueous solutions and formulations where solubility is a critical factor.
In terms of safety and handling, while 1,3-benzothiazole-2-carboxylic acid hydrate is not classified as a hazardous material under current regulations, it should still be handled with care to avoid skin contact or inhalation. Proper personal protective equipment (PPE) such as gloves and goggles should be used when working with this compound.
The future prospects for research on 1,3-benzothiazole-2-carboxylic acid hydrate are promising. Ongoing studies are exploring its potential applications in areas such as drug delivery systems and materials science. For example, researchers are investigating the use of benzothiazoles as components in polymer-based drug delivery systems due to their ability to enhance drug solubility and stability. Additionally, the unique electronic properties of benzothiazoles make them attractive candidates for use in organic electronics and photovoltaic materials.
In conclusion, 1,3-benzothiazole-2-carboxylic acid hydrate (CAS No. 1269062-26-1) is a versatile compound with a wide range of potential applications in chemistry and pharmaceutical research. Its unique structural features and biological activities make it an important molecule for further investigation and development. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly significant role in advancing scientific knowledge and technological innovation.
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